4-Chlorobenzyl cyanide-d4

LC-MS Quantitation Isotope Dilution Method Validation

4-Chlorobenzyl cyanide-d4 (C8H2D4ClN, MW 155.62) is the deuterium-labeled isotopologue designed as an SIL internal standard for LC-MS/MS quantitation of 4-Chlorobenzyl cyanide in plasma, urine, and tissue lysates. Its +4 Da mass shift and co-elution behavior correct for matrix-induced ion suppression/enhancement and sample loss—unlike non-isotopic analogs—ensuring robust, regulatory-grade bioanalytical method validation for pharmacokinetic and toxicokinetic studies.

Molecular Formula C8H6ClN
Molecular Weight 155.62 g/mol
Cat. No. B1142777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzyl cyanide-d4
Synonyms4-Chlorobenzyl--d4 Cyanide
Molecular FormulaC8H6ClN
Molecular Weight155.62 g/mol
Structural Identifiers
InChIInChI=1S/C8H6ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2/i1D,2D,3D,4D
InChIKeyIVYMIRMKXZAHRV-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.05 g / 0.1 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobenzyl-2,3,5,6-d4 Cyanide: A High-Enrichment Deuterated Internal Standard for Precise LC-MS Quantitation


4-Chlorobenzyl-2,3,5,6-d4 cyanide (CAS: 1219804-00-8) is a stable isotope-labeled analog of 4-chlorobenzyl cyanide (CAS: 140-53-4), featuring four deuterium atoms substituted at the 2, 3, 5, and 6 positions of its phenyl ring . It belongs to the class of benzyl cyanides and is primarily supplied as a deuterated internal standard (IS) for quantitative bioanalytical applications using liquid chromatography-mass spectrometry (LC-MS) . The compound exhibits a molecular weight of 155.62 g/mol and a reported isotopic enrichment of ≥98 atom % D .

Why 4-Chlorobenzyl-2,3,5,6-d4 Cyanide Cannot Be Replaced by Unlabeled or Structural Analog Internal Standards


In LC-MS/MS bioanalysis, the use of an internal standard (IS) that does not precisely co-elute and co-ionize with the target analyte introduces significant quantification errors due to differential matrix effects and extraction recovery [1]. While unlabeled 4-chlorobenzyl cyanide or a structural analog (e.g., 3-chlorobenzyl cyanide) could serve as a rudimentary IS, they fail to correct for ion suppression/enhancement effects that vary across a chromatographic run, leading to compromised accuracy and precision [2]. The deuterated 4-chlorobenzyl-2,3,5,6-d4 cyanide, however, is a stable isotope-labeled (SIL) version that is chemically near-identical to the analyte, ensuring it experiences the same sample preparation losses and ionization conditions, thereby enabling the most robust and reliable quantitative method [3].

Quantitative Differentiation of 4-Chlorobenzyl-2,3,5,6-d4 Cyanide: Comparative Evidence for Scientific Selection


Enhanced MS Signal Discrimination via +4 Da Mass Shift Against Unlabeled Analyte

4-Chlorobenzyl-2,3,5,6-d4 cyanide provides a definitive +4 Da mass shift in MS detection compared to the unlabeled 4-chlorobenzyl cyanide analyte (m/z 151.59 vs. 155.62) . This mass difference, resulting from the substitution of four aromatic protons with deuterium, is sufficient to prevent isotopic cross-talk and signal overlap in the MS detector, which is a critical requirement for accurate isotope dilution mass spectrometry (IDMS) [1]. This enables clear MS channel separation for reliable quantification, a feature not achievable with an unlabeled analog internal standard [2].

LC-MS Quantitation Isotope Dilution Method Validation

Guaranteed Isotopic Enrichment of ≥98 atom % D Minimizes Unlabeled Analyte Interference

The product is specified with a minimum isotopic enrichment of 98 atom % D . This high enrichment factor ensures that less than 2% of the internal standard exists as the unlabeled (d0) form. This is a critical parameter because the presence of the unlabeled form (d0) in the internal standard stock would contribute to the analyte signal, artificially inflating measured concentrations and reducing the lower limit of quantitation (LLOQ) of the assay [1].

Isotopic Purity Assay Sensitivity Quality Control

Room Temperature Storage Stability Reduces Cold Chain Logistics Burden

4-Chlorobenzyl-2,3,5,6-d4 cyanide is documented to be stable when stored at room temperature . This is a practical advantage over some other deuterated standards or unlabeled reactive intermediates that require refrigerated (2-8°C) or frozen (-20°C) storage to prevent degradation . The ability to store and ship the compound at ambient temperature simplifies inventory management, reduces shipping costs, and eliminates the risk of freeze-thaw cycles that can compromise the integrity of the standard over time [1].

Logistics Stability Operational Efficiency

Optimal Application Scenarios for Procuring 4-Chlorobenzyl-2,3,5,6-d4 Cyanide Based on Evidence


LC-MS/MS Bioanalysis of 4-Chlorobenzyl Cyanide Metabolites in Pharmacokinetic Studies

In preclinical and clinical pharmacokinetic studies where 4-chlorobenzyl cyanide is a parent drug or a key metabolite, accurate plasma or tissue concentration measurements are paramount. The +4 Da mass shift of 4-chlorobenzyl-2,3,5,6-d4 cyanide enables its use as a perfect isotope dilution internal standard, correcting for matrix effects and extraction variability across samples [1]. Its high isotopic enrichment (≥98 atom % D) ensures that the LLOQ of the assay is not compromised by IS-derived unlabeled signal, a critical factor for detecting low ng/mL concentrations [2].

Method Development and Validation for ANDA Submissions Requiring High Quantitative Precision

For analytical method validation supporting Abbreviated New Drug Applications (ANDAs), regulatory agencies (e.g., FDA) require demonstration of method accuracy and precision using a stable isotope-labeled internal standard (SIL-IS) whenever possible [1]. Procuring 4-chlorobenzyl-2,3,5,6-d4 cyanide provides a direct, structurally identical SIL-IS for assays quantifying 4-chlorobenzyl cyanide, fulfilling this regulatory expectation and simplifying method validation compared to using a less ideal structural analog IS [2].

Environmental Fate and Residue Analysis of Pyrethroid Insecticide Intermediates

4-Chlorobenzyl cyanide is an intermediate in the synthesis of pyrethroid insecticides like fenvalerate and deltamethrin [1]. For environmental monitoring or food safety studies tracking the environmental fate or residue levels of these pesticides, accurate quantification of the 4-chlorobenzyl cyanide intermediate is necessary. Using 4-chlorobenzyl-2,3,5,6-d4 cyanide as an internal standard in LC-MS/MS analysis provides the robust quantitation needed for low-level environmental samples, mitigating the complex matrix effects common in soil, water, and plant extracts [2].

Technical Documentation Hub

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